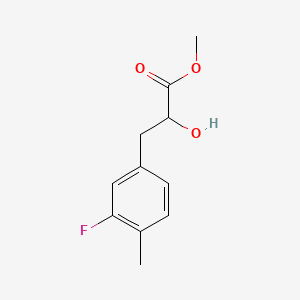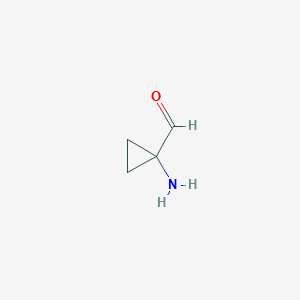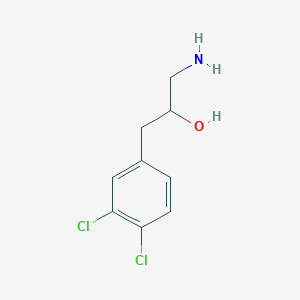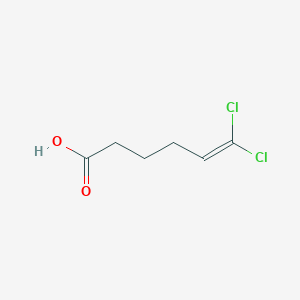
6,6-Dichlorohex-5-enoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dichlorohex-5-enoic acid is an organic compound with the molecular formula C6H8Cl2O2 It is characterized by the presence of two chlorine atoms attached to the sixth carbon of a hexenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dichlorohex-5-enoic acid typically involves the chlorination of hexenoic acid derivatives. One common method is the reaction of hex-5-enoic acid with chlorine gas in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth carbon position.
Industrial Production Methods
Industrial production of 6,6-dichlorohex-5-enoic acid may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and chlorine concentration, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dichlorohex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of hex-5-enoic acid derivatives.
Reduction: Formation of hex-5-enoic acid with fewer chlorine atoms.
Substitution: Formation of hex-5-enoic acid derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6,6-Dichlorohex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,6-dichlorohex-5-enoic acid involves its interaction with molecular targets through its functional groups. The chlorine atoms and the carboxylic acid group play a crucial role in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Chlorohex-5-enoic acid: Similar structure but with only one chlorine atom.
Hex-5-enoic acid: Lacks chlorine atoms, making it less reactive in certain reactions.
6,6-Dibromohex-5-enoic acid: Contains bromine atoms instead of chlorine, leading to different reactivity.
Uniqueness
6,6-Dichlorohex-5-enoic acid is unique due to the presence of two chlorine atoms at the sixth carbon position, which significantly influences its chemical reactivity and potential applications. This dual chlorination provides distinct properties compared to its mono-chlorinated or non-chlorinated counterparts.
Propiedades
Fórmula molecular |
C6H8Cl2O2 |
|---|---|
Peso molecular |
183.03 g/mol |
Nombre IUPAC |
6,6-dichlorohex-5-enoic acid |
InChI |
InChI=1S/C6H8Cl2O2/c7-5(8)3-1-2-4-6(9)10/h3H,1-2,4H2,(H,9,10) |
Clave InChI |
RRFLYHVGVIYJED-UHFFFAOYSA-N |
SMILES canónico |
C(CC=C(Cl)Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


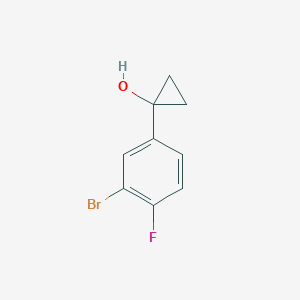

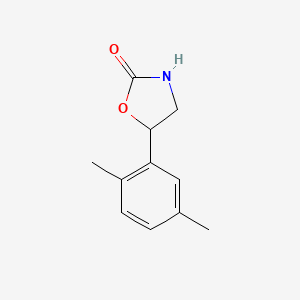
![2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15319292.png)
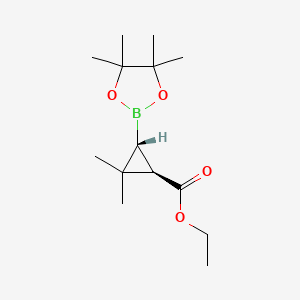
![2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B15319302.png)
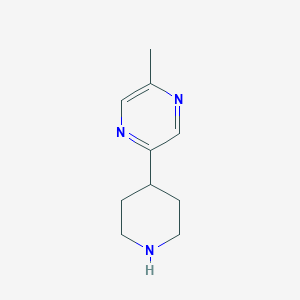
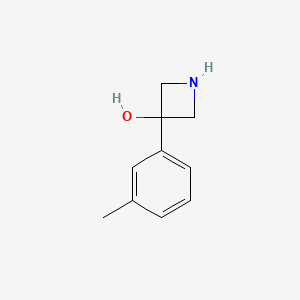
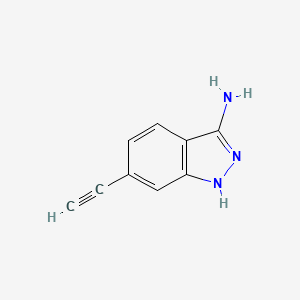
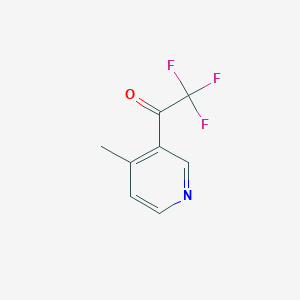
![2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15319343.png)
